molecular formula C18H25N3O6S B2915600 [2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 1031111-11-1

[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Número de catálogo: B2915600
Número CAS: 1031111-11-1
Peso molecular: 411.47
Clave InChI: UAPPSOYAWVSUNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex molecule featuring:

  • A sulfonylamino moiety linked via an (E)-ethenyl bridge to a 4-methylphenyl group, which may confer rigidity and influence electronic properties.
  • An acetate ester backbone, facilitating metabolic cleavage or prodrug activation .

While its exact biological activity remains underexplored in the provided evidence, structural analogs suggest roles in enzyme inhibition (e.g., sulfonamide-based kinase inhibitors) or antimicrobial applications .

Propiedades

IUPAC Name

[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6S/c1-13(2)10-19-18(24)21-16(22)12-27-17(23)11-20-28(25,26)9-8-15-6-4-14(3)5-7-15/h4-9,13,20H,10-12H2,1-3H3,(H2,19,21,22,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPPSOYAWVSUNU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound “[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate” is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N3O4SC_{18}H_{20}N_3O_4S, with a molecular weight of approximately 409.89 g/mol. The structure features multiple functional groups, including carbamoyl, sulfonamide, and acetate moieties, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₀N₃O₄S
Molecular Weight409.89 g/mol
IUPAC Name[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and other diseases related to enzyme dysregulation .
  • Antiproliferative Effects : Some studies suggest that these compounds can reduce cell proliferation in cancer cell lines by inducing apoptosis or disrupting cell cycle progression .

Pharmacological Studies

  • Cancer Treatment : Preliminary studies have shown that compounds similar to the target molecule can act as inhibitors of histone acetyltransferases (HAT), which are implicated in cancer progression. By inhibiting these enzymes, the compounds may reverse aberrant gene expression associated with tumor growth .
    • Case Study : A study demonstrated that a structurally related compound significantly reduced tumor size in xenograft models, suggesting potential for further development as an anticancer agent.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation by modulating cytokine release and inhibiting inflammatory pathways .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar functionalities may protect neuronal cells from oxidative stress, indicating a potential role in treating neurodegenerative diseases .

Research Findings

Recent research has focused on the synthesis and evaluation of biological activity for this compound and its analogs. Notable findings include:

  • Synthesis Pathways : Various synthetic routes have been explored to optimize yield and purity, including multi-step reactions involving carbamoylation and sulfonamidation techniques.
  • Biological Assays : In vitro assays have been conducted to assess cytotoxicity against several cancer cell lines (e.g., HeLa, MCF-7), with results indicating significant antiproliferative effects at micromolar concentrations .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs vary in substituents, affecting physicochemical properties and biological activity. Below is a comparative analysis based on available evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Molecular Weight (g/mol) Key Substituents Hypothesized Biological Activity
[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]acetate (CAS: N/A*) ~450 (estimated) 2-methylpropylcarbamoyl, (E)-ethenyl-sulfonylamino, 4-methylphenyl Potential kinase inhibition or antimicrobial activity (inferred from sulfonamide analogs)
[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-[(4-methylphenyl)sulfonylamino]acetate (CAS: 733033-43-7) 354.09 Pyrrolidinone ring, 4-methylphenyl-sulfonylamino Enhanced solubility due to pyrrolidinone; possible neuroprotective or anti-inflammatory effects
[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-propan-2-ylphenyl)quinoline-4-carboxylate (CAS: 380569-30-2) ~430 (estimated) Chlorophenyl, isopropylphenyl, quinoline Anticancer activity (quinoline derivatives) or photostability
Ethyl 2-((5-[(4-Methoxyani-lino)carbonyl]-2-pyridinyl)sulfanyl)acetate (CAS: 339030-25-0) 346.40 Pyridinyl-sulfanyl, 4-methoxyanilino Tyrosinase inhibition or antidiabetic potential
Ethyl 2-(4-chloro-2-sulfamoylanilino)-2-oxoacetate (CAS: 61006-27-7) 306.72 Chlorophenyl, sulfamoyl Carbonic anhydrase inhibition (sulfamoyl group)

Notes:

  • Electronic Effects: The (E)-ethenyl bridge may stabilize conjugation between the sulfonylamino and phenyl groups, altering reactivity compared to compounds with single bonds (e.g., ethyl or methylene linkers) .
  • Metabolic Stability : Acetate esters (e.g., CAS 339030-25-0) are prone to hydrolysis, suggesting the target compound may act as a prodrug .

Research Findings and Limitations

Key Insights :

  • Structural Similarity Metrics : Computational studies (e.g., Tanimoto coefficients) highlight >70% similarity between the target compound and sulfonamide-based kinase inhibitors, though bioactivity predictions require experimental validation .
  • Substituent Impact : Chlorine or methyl groups on phenyl rings (e.g., CAS 380569-30-2 vs. target compound) modulate steric bulk and electron density, affecting target binding .

Data Gaps :

  • No direct in vitro or in vivo data for the target compound were found in the evidence.
  • Limited solubility or stability data for analogs (e.g., logP, pKa) hinders pharmacokinetic comparisons .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step organic reactions due to the compound’s complex structure:

  • Step 1 : Prepare the carbamoyl moiety via urea formation between 2-methylpropylamine and chloroacetyl chloride under anhydrous conditions (e.g., THF, 0–5°C) .
  • Step 2 : Introduce the sulfonamide group through a nucleophilic substitution reaction between the intermediate and [(E)-2-(4-methylphenyl)ethenyl]sulfonyl chloride. Use a base like triethylamine to facilitate deprotonation .
  • Step 3 : Esterification of the final intermediate with methanol or ethanol under acidic catalysis (e.g., H₂SO₄) at reflux .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Characterize products using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : Confirm backbone structure (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) and stereochemistry (E/Z configuration via coupling constants in ¹H NMR) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragment patterns .
  • HPLC/Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Design accelerated stability studies:

  • pH Stability : Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C. Sample aliquots at 0, 1, 7, 14 days. Analyze degradation products via LC-MS .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature. Conduct isothermal studies (40–80°C) to model shelf-life using the Arrhenius equation .
  • Light Sensitivity : Expose samples to UV-Vis light (ICH Q1B guidelines) and monitor photodegradation via UV spectroscopy .

Advanced: What strategies are effective for studying its interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:
Combine in vitro and in silico approaches:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding affinity (KD) in real-time .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to active sites. Validate with mutagenesis studies on key residues .
  • Enzyme Inhibition Assays : Perform kinetic assays (e.g., fluorogenic substrates) to determine IC₅₀ values under physiological conditions .

Advanced: How can environmental fate and ecotoxicological impacts be assessed?

Methodological Answer:
Follow OECD guidelines for environmental risk assessment:

  • Biodegradation : Use closed bottle tests (OECD 301D) to measure biological oxygen demand over 28 days .
  • Bioaccumulation : Determine logP values (shake-flask method) and model bioconcentration factors (BCF) using EPI Suite .
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Apply systematic validation:

  • Replicate Studies : Repeat experiments under identical conditions (e.g., cell lines, assay protocols) to confirm reproducibility .
  • Orthogonal Assays : Use alternative methods (e.g., SPR vs. ITC for binding affinity) to cross-validate results .
  • Meta-Analysis : Pool data from multiple studies and perform statistical tests (e.g., ANOVA) to identify outliers or confounding variables .

Advanced: What computational methods aid in predicting metabolic pathways?

Methodological Answer:
Leverage bioinformatics tools:

  • CYP450 Metabolism : Use in silico platforms like StarDrop or Schrödinger’s ADMET Predictor to identify potential oxidation sites .
  • Metabolite Identification : Simulate phase I/II metabolism with software such as Meteor (Lhasa Limited) and compare with experimental LC-MS/MS data .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.